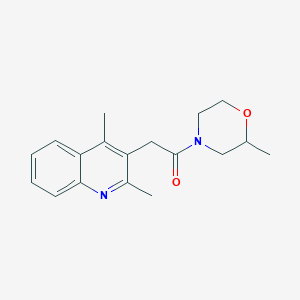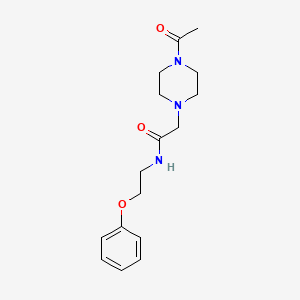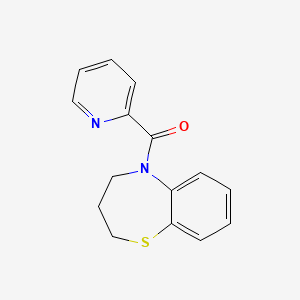
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, also known as DMQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a competitive antagonist of the ionotropic glutamate receptor, which means it binds to the receptor's active site and prevents the binding of glutamate, the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the flow of ions across the cell membrane. The exact mechanism of action of this compound depends on the subtype of glutamate receptor it is targeting, but in general, it reduces the excitability of neurons and the strength of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the subtype of glutamate receptor it is targeting. In general, this compound reduces the activity of glutamate receptors, which can lead to a decrease in the excitability of neurons and the strength of synaptic transmission. This can have various effects on the nervous system, such as reducing pain perception, preventing seizures, and impairing learning and memory.
实验室实验的优点和局限性
The main advantage of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is its high potency and selectivity for glutamate receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. For example, this compound can have off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results. In addition, this compound is not suitable for use in vivo due to its poor pharmacokinetic properties.
未来方向
There are several future directions for the use of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in scientific research. One area of interest is the development of more selective and potent antagonists for specific subtypes of glutamate receptors. Another direction is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatments for various neurological disorders.
合成方法
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone can be synthesized using a multi-step process starting from 2,4-dimethylquinoline and 2-methyl-4-morpholineethanol. The reaction involves the protection of the amine and alcohol groups, followed by the coupling of the two compounds using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields this compound as a white powder with a purity of over 99%.
科学研究应用
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. For example, it has been used to study the mechanism of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has also been used to investigate the role of glutamate receptors in pain perception, addiction, and epilepsy. In addition, this compound is used as a tool to distinguish between different subtypes of glutamate receptors, such as AMPA, kainate, and NMDA receptors.
属性
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-11-20(8-9-22-12)18(21)10-16-13(2)15-6-4-5-7-17(15)19-14(16)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGILONGHADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=C(C3=CC=CC=C3N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)